3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester
Description
3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester (CAS: 919355-30-9) is a boronic acid derivative protected as a pinacol ester, a common strategy to enhance stability and solubility for Suzuki-Miyaura cross-coupling reactions . The compound features a methoxy group at the 2-position and fluorine atoms at the 3- and 6-positions on the benzene ring (Figure 1). This substitution pattern modulates electronic and steric properties, making it valuable in pharmaceutical synthesis and materials science, particularly in constructing complex aromatic systems .
Figure 1: Structure of this compound.
Properties
IUPAC Name |
2-(3,6-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(16)11(10)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLFNNFSZMWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Boronic Acids
The most common method for synthesizing pinacol esters involves the reaction of boronic acids with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. For 3,6-difluoro-2-methoxyphenylboronic acid pinacol ester, this pathway begins with the preparation of the parent boronic acid, 3,6-difluoro-2-methoxyphenylboronic acid, followed by esterification.
Reaction Conditions
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their inertness and ability to dissolve both reactants.
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Dehydrating Agent : Molecular sieves (4Å) or magnesium sulfate are employed to sequester water, shifting the equilibrium toward ester formation.
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Molar Ratio : A 1:1.2 ratio of boronic acid to pinacol ensures complete conversion, with excess pinacol facilitating esterification.
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Temperature : Room temperature (20–25°C) suffices for most cases, though reflux (40–60°C) may accelerate the reaction.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of pinacol’s hydroxyl groups on the electron-deficient boron atom, followed by the elimination of water. The fluorine atoms’ electron-withdrawing effects enhance boron’s electrophilicity, potentially accelerating the reaction compared to non-fluorinated analogs.
Alternative Pathways: Transesterification and Metal-Catalyzed Methods
While direct esterification is standard, transesterification from other boronic esters (e.g., neopentyl glycol esters) offers an alternative. This method avoids handling moisture-sensitive boronic acids directly but requires stringent anhydrous conditions. Metal-catalyzed borylation, though less common for pinacol esters, has been reported for analogous systems using palladium or nickel catalysts.
Optimization of Reaction Parameters
Solvent and Dehydrating Agent Screening
Data from analogous difluorinated methoxyphenylboronic esters highlight solvent impacts on yield (Table 1).
Table 1: Solvent and Dehydrating Agent Effects on Esterification Yield
| Solvent | Dehydrating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | Molecular sieves | 25 | 78 |
| DCM | MgSO₄ | 25 | 82 |
| Toluene | Molecular sieves | 40 | 75 |
Key findings:
Purification and Characterization
Crude products are typically purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Characterization relies on:
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¹H/¹³C NMR : Distinct signals for pinacol’s methyl groups (δ 1.0–1.3 ppm) and aromatic protons (δ 6.5–7.5 ppm).
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Mass Spectrometry : Molecular ion peaks at m/z 270.08 (C₁₃H₁₇BF₂O₃).
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HPLC : Purity >95% confirmed via reverse-phase chromatography.
Challenges and Mitigation Strategies
Hydrolytic Instability
The electron-withdrawing fluorine substituents increase the ester’s susceptibility to hydrolysis. Storage under nitrogen at −20°C in anhydrous DCM or THF is recommended.
Regioselective Synthesis
Achieving precise fluorine placement requires directed ortho-metallation or halogen dance reactions during boronic acid synthesis, followed by careful esterification.
Industrial and Research Applications
While the target compound’s applications are underexplored, analogous difluorinated pinacol esters are pivotal in:
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Pharmaceuticals : Suzuki-Miyaura cross-couplings to construct biaryl scaffolds.
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Materials Science : As precursors for fluorinated polymers with enhanced thermal stability.
Comparative Analysis with Related Esters
Table 2: Structural and Reactivity Comparisons
| Compound | Fluorine Positions | Methoxy Position | Relative Reactivity |
|---|---|---|---|
| 3,6-Difluoro-2-methoxyphenyl pinacol | 3,6 | 2 | High |
| 2,6-Difluoro-3-methoxyphenyl pinacol | 2,6 | 3 | Moderate |
| 2,6-Difluoro-4-methoxyphenyl pinacol | 2,6 | 4 | Low |
The 3,6-difluoro substitution pattern enhances electrophilicity at boron, accelerating cross-coupling kinetics compared to isomers .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of 3,6-difluoro-2-methoxyphenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Protic Acids/Bases: Used in protodeboronation and hydrolysis reactions.
Inert Atmosphere: To prevent oxidation and hydrolysis during synthesis.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
3,6-Difluoro-2-methoxyphenol: Formed during hydrolysis.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 256.09 g/mol. It features two fluorine atoms and a methoxy group on the phenyl ring, which enhances its reactivity compared to other boronic acid derivatives.
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
- Overview : 3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester is widely utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules. This reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst.
- Significance : The ability to form biaryl compounds is crucial for synthesizing pharmaceuticals and agrochemicals, making this compound a valuable building block in organic synthesis .
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Difluoro-2-methoxyphenylboronic acid pinacol ester | Two fluorine substituents | Different positioning of methoxy group |
| 2,4-Dichloro-6-methoxyphenylboronic acid pinacol ester | Chlorine instead of fluorine | Different halogen type affecting reactivity |
The unique combination of substituents on this compound enhances its reactivity and selectivity in these reactions compared to structurally similar compounds .
Medicinal Chemistry
Drug Development
- Targeting Biological Pathways : The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets through protodeboronation mechanisms. This process allows for the formation of biologically active compounds that can modulate various biochemical pathways .
- Case Studies : Research has shown that derivatives of boronic acids can act as inhibitors in cancer therapy by targeting specific enzymes involved in tumor growth .
Material Science
Polymer Chemistry
- Application in Advanced Materials : The compound is also explored for its role in synthesizing advanced materials, including conductive polymers and electronic components. Its unique chemical properties allow it to be integrated into polymer matrices, enhancing their electrical and mechanical properties .
Analytical Chemistry
Molecular Probes and Sensors
- Development of Detection Methods : Due to its reactivity with diols and other functional groups, this compound is employed in developing molecular probes for detecting biomolecules. These probes can be used in various analytical techniques, including fluorescence and mass spectrometry .
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Pinacol Esters
Substituent Position and Functional Group Variations
Fluorine and Methoxy Substitution Patterns
Key Insights:
- Electronic Effects: The 3,6-difluoro substitution (target compound) creates a meta-para electron-withdrawing environment, enhancing reactivity in Suzuki couplings compared to ortho-substituted analogues .
Hydroxy vs. Methoxy Functional Groups
Key Insights:
Stability and Handling
- Thermal Stability: Pinacol esters generally decompose above 150°C, but fluorine substitution (e.g., in the target compound) may slightly increase thermal resistance compared to non-fluorinated analogues .
- Storage: Recommended at ambient temperatures under inert atmosphere, consistent with Safety Data Sheets for similar compounds ().
Biological Activity
3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of fluorine and methoxy groups on the phenyl ring, which can significantly influence its reactivity and biological interactions. The synthesis typically involves the reaction of 3,6-difluoro-2-methoxyphenylboronic acid with pinacol under controlled conditions to yield the pinacol ester.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Boronic acids and their derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit proteasome activity, which is crucial in cancer cell proliferation. This mechanism is similar to that of bortezomib, a known proteasome inhibitor used in multiple myeloma treatment .
- Antibacterial and Antiviral Activity : Boronic acids have shown promise in antibacterial and antiviral applications. The specific structural modifications in this compound may enhance its interaction with bacterial enzymes or viral proteins, leading to potential therapeutic applications .
- Enzyme Inhibition : The compound is also investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of the boron atom allows for reversible covalent bonding with hydroxyl-containing residues in enzymes, which can modulate their activity .
The mechanism of action for this compound primarily involves:
- Reversible Binding : The boron atom forms a reversible bond with diols present in target proteins or enzymes.
- Proteasome Inhibition : Similar to other boronic acid derivatives, it may disrupt proteasome function by binding to the catalytic sites of proteasomal enzymes.
- Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, the compound can influence various signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies highlight the biological activities associated with this compound:
- A study published in Medicinal Chemistry explored various boronic acid derivatives and their efficacy against cancer cell lines. It was found that modifications such as those present in this compound significantly enhance anticancer activity compared to non-fluorinated analogs .
- Another research investigation focused on the antibacterial properties of boronic acids. It demonstrated that compounds like this compound exhibited potent inhibition against Gram-positive bacteria by targeting specific enzymatic pathways crucial for bacterial survival .
Data Summary Table
Q & A
Basic Questions
Q. What are the primary synthetic routes for preparing 3,6-difluoro-2-methoxyphenylboronic acid pinacol ester?
- The synthesis typically involves reacting the corresponding aryl halide or triflate with bis(pinacolato)diboron (B₂pin₂) via Miyaura borylation. A palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like dioxane or THF are used at 80–100°C .
- Key steps:
Substrate preparation : Ensure halogen (Cl/Br) or triflate groups are present at the desired boronation site.
Catalytic system : Optimize Pd catalyst loading (0.5–5 mol%) to minimize side reactions.
Workup : Purify via column chromatography (silica gel, hexane/EtOAc) to isolate the boronic ester.
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
- The pinacol ester acts as a stable boronate source, reacting with aryl/heteroaryl halides (e.g., bromides) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (Na₂CO₃ or Cs₂CO₃) to form biaryl scaffolds .
- Example protocol :
- Combine 1.2 equiv boronic ester, 1.0 equiv aryl halide, 2.0 equiv base, and 2 mol% Pd catalyst in H₂O/MeCN (1:3).
- Heat at 70–90°C for 12–24 h under inert atmosphere .
Q. What safety precautions are required when handling this compound?
- Hazards : Causes skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
- Handling :
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store under nitrogen at 2–8°C to prevent hydrolysis .
Q. Which spectroscopic techniques are used to characterize this compound?
- ¹H/¹⁹F NMR : Identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, fluorine coupling in aromatic regions) .
- HRMS : Confirm molecular weight (e.g., C₁₃H₁₆BF₂O₃: calc. 270.12).
- X-ray crystallography : Resolve steric effects of fluorine and methoxy groups on boronate geometry .
Advanced Research Questions
Q. How do the electronic effects of fluorine and methoxy substituents influence cross-coupling efficiency?
- Fluorine : Electron-withdrawing groups (EWGs) enhance oxidative addition of aryl halides but may slow transmetallation.
- Methoxy : Electron-donating groups (EDGs) stabilize the boronate intermediate but can reduce electrophilicity.
- Case study : Coupling with electron-deficient aryl bromides (e.g., nitro-substituted) yields >80% with PdCl₂(dtbpf), while electron-rich partners require higher temperatures .
Q. What experimental strategies resolve contradictions in reaction yields reported across studies?
- Troubleshooting :
Moisture sensitivity : Ensure anhydrous conditions (molecular sieves, solvent distillation).
Catalyst poisoning : Pre-treat solvents to remove trace oxygen or use chelating ligands (e.g., SPhos).
Substrate purity : Verify halogenated starting materials are free from dehalogenation byproducts .
Q. How can stability under aqueous conditions be optimized for biological assays?
- Hydrolysis mitigation :
- Use co-solvents (e.g., DMSO) to slow boronate ester hydrolysis.
- Derivatize into trifluoroborate salts (K⁺ or NH₄⁺) for enhanced stability in PBS .
- Validation : Monitor degradation via LC-MS over 24 h at pH 7.4 and 37°C.
Q. What role does this compound play in PROTAC (proteolysis-targeting chimera) development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
